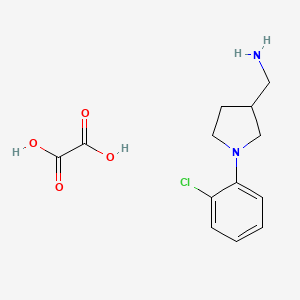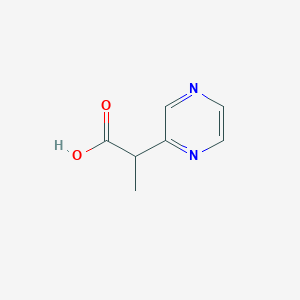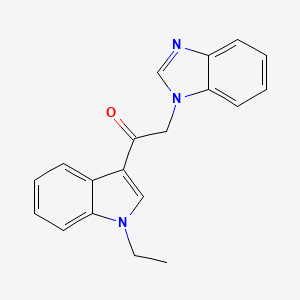
Cesium orthovanadate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium orthovanadate is a chemical compound with the molecular formula Cs3VO4. It consists of three cesium atoms and a vanadium atom coordinated with four oxygen atoms. This compound is part of the larger family of vanadium oxides, which are known for their diverse oxidation states and significant roles in various chemical and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tricesium;trioxido(oxo)vanadium typically involves the reaction of cesium carbonate (Cs2CO3) with vanadium pentoxide (V2O5) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ 3Cs_2CO_3 + V_2O_5 + H_2O \rightarrow 2Cs_3VO_4 + 3CO_2 ]
Industrial Production Methods: In industrial settings, the production of tricesium;trioxido(oxo)vanadium may involve more sophisticated techniques such as microwave-assisted synthesis or hydrothermal methods. These methods offer better control over particle size and purity, which are crucial for the compound’s applications in various fields .
Analyse Des Réactions Chimiques
Types of Reactions: Cesium orthovanadate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like hydrogen or carbon monoxide.
Substitution: The oxygen atoms in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen (H2) and carbon monoxide (CO) are frequently used.
Substitution: Ligands like chloride (Cl-) or sulfate (SO4^2-) can be introduced under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Higher oxidation states of vanadium oxides.
Reduction: Lower oxidation states of vanadium oxides.
Substitution: Various vanadium complexes with different ligands
Applications De Recherche Scientifique
Cesium orthovanadate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tricesium;trioxido(oxo)vanadium involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit protein tyrosine phosphatases (PTPs), which play a role in regulating insulin receptor activation and signaling. This inhibition enhances insulin sensitivity, making it a potential therapeutic agent for diabetes . In industrial applications, the compound’s ability to undergo redox reactions makes it an effective catalyst for various chemical processes .
Comparaison Avec Des Composés Similaires
Vanadium Pentoxide (V2O5): A common vanadium oxide with applications in catalysis and materials science.
Vanadium Dioxide (VO2): Known for its metal-insulator transition properties, used in smart windows and sensors.
Vanadium Sesquioxide (V2O3): Exhibits unique electronic properties, used in electronic devices
Uniqueness: Cesium orthovanadate is unique due to its specific coordination with cesium atoms, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in various reactions and its potential therapeutic applications make it a compound of significant interest in both scientific research and industrial applications .
Propriétés
Formule moléculaire |
Cs3VO4 Cs3O4V |
|---|---|
Poids moléculaire |
513.655 g/mol |
Nom IUPAC |
tricesium;trioxido(oxo)vanadium |
InChI |
InChI=1S/3Cs.4O.V/q3*+1;;3*-1; |
Clé InChI |
CZUUFJSJUCXOQF-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
SMILES canonique |
[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-](/img/structure/B1644222.png)
![[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methanol](/img/structure/B1644227.png)




![3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1644250.png)
![1-((3-hydroxy-6-methylpyridin-2-yl)methyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B1644251.png)
![2,3-Dimethyl-6-(pyridin-4-YL)imidazo[2,1-B]thiazole](/img/structure/B1644256.png)
![[6-(Trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B1644264.png)

![(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid](/img/structure/B1644268.png)

